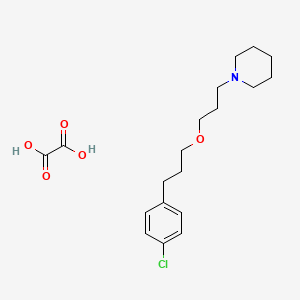
托卡胺盐酸盐
描述
Tocainide hydrochloride is an orally active class 1b antiarrhythmic agent . It interferes with cardiac sodium channels and is typically used to treat ventricular arrhythmias . It is a primary amine analog of lidocaine (lignocaine), used for the treatment of tinnitus . It blocks the sodium channels in the pain-producing foci in the nerve membranes and renders an analgesic effect in trigeminal neuralgia .
Synthesis Analysis
Tocainide is a lidocaine derivative that undergoes very little first-pass metabolism . It occurs as two enantiomers. The R isomer is three times more potent than the S isomer .
Molecular Structure Analysis
The molecular formula of Tocainide hydrochloride is C11H17ClN2O . Its average mass is 228.719 Da and its monoisotopic mass is 228.102936 Da .
Chemical Reactions Analysis
Rifampicin increases the conversion of tocainide into its main metabolite, tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of tocainide to produce that metabolite .
Physical And Chemical Properties Analysis
Tocainide hydrochloride is a small molecule . Its average weight is 192.2575 and its chemical formula is C11H16N2O . Following oral administration, the bioavailability approaches 100 percent, and is unaffected by food . The average plasma half-life in patients is approximately 15 hours .
科学研究应用
治疗应用
托卡胺盐酸盐是利多卡因的衍生物,在各种治疗应用中显示出前景,主要用于治疗肌强直症和耳鸣。
肌强直症治疗:据报道,托卡胺可显着改善肌强直症的症状。在一项针对 14 名患者进行的研究中,所有参与者均报告称其肌强直症状在 1200 至 1600 mg/d 的剂量下得到显着改善。这一改善得到了客观测试的证实,确立了托卡胺作为肌强直症有效治疗方法的潜力 (R. Rüdel 等人,2004).
耳鸣管理:托卡胺在耳鸣管理中的疗效是通过一项涉及 48 名患者的双盲对照试验进行调查的。尽管该研究得出的结论是托卡胺与安慰剂相比没有显着优势,但它为进一步探索该药物在听觉疾病中的潜在应用奠定了基础 (J. H. Hulshof & P. Vermeij,2004).
药理学见解
研究深入探讨了托卡胺的药理学方面,阐明了其合成、药代动力学和作用机制。
对映异构性质:托卡胺的抗肌强直作用与其对映异构性质有关。研究表明,托卡胺的 R(-) 对映异构体在对抗肌强直纤维异常兴奋性方面特别有效。该研究强调了在临床上使用纯 R(-) 对映异构体的潜力,这可能会减少剂量并减轻副作用,从而提供更有针对性的治疗方法 (D. Camerino 等人,2000).
合成和类似物:托卡胺及其类似物的合成路线和药代动力学特性已得到全面审查。这项研究重点关注外消旋和旋光活性托卡胺、其对映体分离方法及其各种类似物,突出了不断完善其药理学特征和增强其治疗潜力的努力 (A. Carocci 等人,2019).
在不同条件下的药代动力学:托卡胺对映异构体的药代动力学已在健康受试者和患有特定疾病(如尿毒症)的患者中进行了探索。这项研究揭示了健康状况如何影响药物的清除和分布,为不同患者群体的给药和安全性考虑提供了至关重要的见解 (K. M. McErlane 等人,2004).
作用机制
Target of Action
Tocainide hydrochloride primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
Tocainide hydrochloride acts by binding preferentially to the inactive state of the sodium channels . This binding interferes with the normal function of these channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
Tocainide hydrochloride exhibits almost 100% oral bioavailability . It undergoes very less first pass metabolism and occurs as two enantiomers . The R isomer is three times more potent than the S isomer . The plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . About 31-45% of Tocainide is excreted unchanged in the urine . The main metabolite is Tocainide carbamoyl ester glucuronide .
Result of Action
The result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .
Action Environment
The action of Tocainide can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and clearance of Tocainide. Rifampicin, for example, increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite .
安全和危害
Tocainide may cause some people to become dizzy, lightheaded, or less alert than they are normally . It is recommended to avoid these activities if you experience dizziness, drowsiness, or blurred vision . In case of a spill or leak, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Tocainide hydrochloride plays a significant role in biochemical reactions by blocking sodium channels in neuronal and cardiac cell membranes. This compound interacts with sodium channel protein type 5 subunit alpha, inhibiting its function. The interaction is potential- and frequency-dependent, meaning that tocainide hydrochloride binds preferentially to the inactive state of the sodium channels . This inhibition reduces sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Cellular Effects
Tocainide hydrochloride affects various types of cells and cellular processes. In cardiac cells, it decreases the excitability by reducing sodium and potassium conductance. This leads to a decrease in the rate of rise of the action potential and a reduction in the effective refractory periods of the atrium, AV node, and right ventricle . In neuronal cells, tocainide hydrochloride limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels .
Molecular Mechanism
The molecular mechanism of tocainide hydrochloride involves its action on sodium channels on the neuronal and cardiac cell membranes. It binds preferentially to the inactive state of the sodium channels, limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . Tocainide hydrochloride produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tocainide hydrochloride change over time. The compound is stable and has a plasma half-life of about 15 hours . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Long-term effects on cellular function include a decrease in membrane excitability and slight decreases in conduction velocity and automaticity of the sinus node .
Dosage Effects in Animal Models
The effects of tocainide hydrochloride vary with different dosages in animal models. In experimental studies, tocainide hydrochloride produces dose-dependent decreases in sodium and potassium conductance . Higher doses may lead to toxic or adverse effects, such as increased ventricular arrhythmia, deterioration of conduction disturbances, and convulsions . The dosage should be individualized based on response and toleration .
Metabolic Pathways
Tocainide hydrochloride is metabolized primarily through glucuronidation . The main metabolite is tocainide carbamoyl ester glucuronide . In the blood, tocainide hydrochloride is 10-20% protein-bound, and its volume of distribution is 2.8-3.2 L/kg . Approximately 31-45% of the compound is excreted unchanged in the urine .
Transport and Distribution
Tocainide hydrochloride is transported and distributed within cells and tissues through passive diffusion. It has an oral bioavailability of almost 100% and is unaffected by food . In the blood, tocainide hydrochloride is 10-20% protein-bound . The compound is distributed with a volume of distribution of 2.8-3.2 L/kg .
Subcellular Localization
The subcellular localization of tocainide hydrochloride is primarily within the neuronal and cardiac cell membranes, where it exerts its effects on sodium channels . The compound does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71395-14-7 | |
| Record name | Tocainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



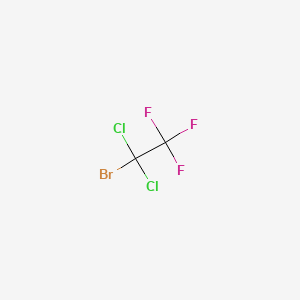

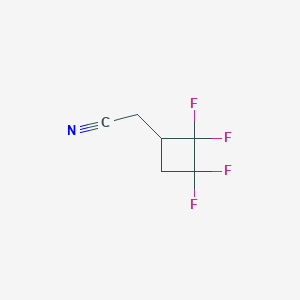
![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)
![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)



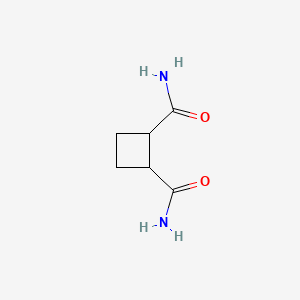

![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)
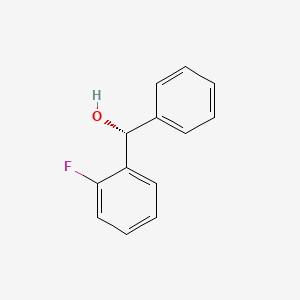
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)
